Structural Differentiation from Direct Aryl Urea Analog via Methylene Spacer Insertion
The target compound (CAS 891108-87-5) contains a methylene (-CH2-) spacer between the urea nitrogen and the 2-methoxyphenyl ring, whereas the closest commercially cataloged analog CAS 887466-25-3 (1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea) bears the 2-methoxyphenyl group directly attached to the urea nitrogen without a spacer . This structural difference is significant because the methylene insertion in FPR2 agonist series has been demonstrated to modulate conformational flexibility and receptor binding orientation, as evidenced by the evolution of BMS-986235 where linker optimization was critical for achieving sub-nanomolar potency [1]. No direct head-to-head biological comparison of these two specific analogs has been published.
| Evidence Dimension | Presence of methylene spacer between urea N and 2-methoxyphenyl group |
|---|---|
| Target Compound Data | Methylene spacer present (2-methoxybenzyl attachment); MW = 373.8; Formula = C19H20ClN3O3 |
| Comparator Or Baseline | CAS 887466-25-3: Direct attachment (2-methoxyphenyl); MW = 359.8; Formula = C18H18ClN3O3 |
| Quantified Difference | ΔMW = +14.0 Da (one CH2 unit); Δmolecular formula = +CH2 |
| Conditions | Structural comparison based on published chemical structures and molecular formulas |
Why This Matters
The methylene spacer alters conformational freedom and pharmacophore orientation, which can affect target binding kinetics and selectivity profiles, making direct substitution with the des-methylene analog scientifically unsound without experimental validation.
- [1] Asahina Y, et al. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure. J Med Chem. 2020;63(17):9003-9019. View Source
